Muscapurpurin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
12624-19-0 |
|---|---|
Molecular Formula |
C18H14N2O10 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(2S)-5-carboxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-7-oxo-2,3-dihydropyrano[3,4-b]pyrrol-1-ium-2-carboxylate |
InChI |
InChI=1S/C18H14N2O10/c21-14(22)9-3-7(4-10(19-9)15(23)24)1-2-20-11(16(25)26)5-8-6-12(17(27)28)30-18(29)13(8)20/h1-3,6,10-11H,4-5H2,(H4,21,22,23,24,25,26,27,28)/t10-,11-/m0/s1 |
InChI Key |
KAUZSNIDLZSFSR-QWRGUYRKSA-N |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=C2C(=O)OC(=C3)C(=O)O)C(=O)[O-])C(=O)O)C(=O)O |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=C2C(=O)OC(=C3)C(=O)O)C(=O)[O-])C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=C2C(=O)OC(=C3)C(=O)O)C(=O)[O-])C(=O)O)C(=O)O |
Origin of Product |
United States |
Muscapurpurin Biosynthesis and Metabolic Pathways
Elucidation of Biosynthetic Precursors and Tracer Incorporation Studies for Muscapurpurin
The biosynthesis of this compound is intrinsically linked to the metabolic pathway of betalains (B12646263), a class of nitrogen-containing pigments. cabidigitallibrary.orgwikipedia.org The foundational precursor for this entire family of compounds is the aromatic amino acid L-tyrosine. researchgate.netnih.gov The initial and critical step in the pathway is the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.netnih.gov This conversion is a pivotal entry point for the synthesis of not only this compound but also a host of related pigments found in Amanita muscaria. institutoesfera.orgscribd.com
Biogenetic proposals for this compound are largely based on its structural similarity to other betalains and co-occurring pigments like muscaflavin and the muscaaurins. researchgate.netinstitutoesfera.orgcapes.gov.br this compound is considered a betacyanin-like pigment. nih.govzryd.net Betacyanins are formed from two key intermediates, both derived from L-DOPA: betalamic acid and cyclo-DOPA. nih.govproteinspotlight.org Therefore, L-DOPA stands as the central precursor molecule from which the core structures of this compound are assembled.
While direct tracer incorporation studies exclusively for this compound are not extensively detailed in the literature, the principles of such studies are fundamental to understanding metabolic pathways. nih.govtamu.edu Tracer methodology involves using isotopically labeled molecules (e.g., with ¹³C or ¹⁵N) to track their metabolic fate through a series of biochemical reactions. nih.govresearchgate.nete-acnm.org By feeding an organism a labeled precursor like L-tyrosine or L-DOPA and then analyzing the resulting pigments, researchers can definitively establish the biosynthetic origins of the final product. The established pathways for related fungal and plant pigments, such as stizolobic acid and betalains, have been corroborated using these techniques, lending strong support to the proposed pathway for this compound originating from L-DOPA. researchgate.netinstitutoesfera.org
Table 1: Key Biosynthetic Precursors and Intermediates for this compound
| Compound Name | Role in Pathway | Derived From |
| L-Tyrosine | Primary Precursor | Shikimate Pathway |
| L-DOPA | Central Intermediate | L-Tyrosine |
| Betalamic Acid | Core Chromophore | L-DOPA (via 4,5-cleavage) |
| cyclo-DOPA | Condensation Partner | L-DOPA (via oxidation/cyclization) |
Enzymatic Catalysis and Mechanistic Biochemistry in this compound Biosynthesis
The enzymatic machinery of Amanita muscaria is crucial for converting the initial precursors into the complex structure of this compound. The central enzyme in this process is an L-DOPA dioxygenase, specifically the Amanita muscaria L-DOPA dioxygenase (AmDODA). acs.orgnih.gov This enzyme is remarkable for its bifunctional catalytic activity, performing an extradiol cleavage of the catechol ring of L-DOPA. acs.orgnih.gov
The mechanism involves two distinct oxidative cleavage reactions:
4,5-Extradiol Cleavage : This reaction opens the aromatic ring of L-DOPA between carbons 4 and 5 to form 4,5-seco-DOPA. This intermediate then spontaneously cyclizes to form betalamic acid, the yellow chromophore that is the fundamental structural unit of all betalains. nih.govproteinspotlight.orgacs.org
2,3-Extradiol Cleavage : Alternatively, the AmDODA enzyme can cleave the L-DOPA ring between carbons 2 and 3, leading to the formation of muscaflavin, a yellow dihydroazepine pigment also found in the mushroom. proteinspotlight.orgacs.orgthieme-connect.de
This compound, being a purple betacyanin-like pigment, is formed through the first pathway. cabidigitallibrary.orgzryd.net Its synthesis requires the condensation of betalamic acid with a derivative of cyclo-DOPA. nih.govproteinspotlight.orgacs.org The formation of cyclo-DOPA also originates from L-DOPA through oxidation and subsequent cyclization. wikipedia.orgnih.gov The final condensation step between betalamic acid and the cyclo-DOPA moiety to form the betacyanin structure is believed to occur spontaneously under appropriate physiological conditions and does not necessarily require enzymatic catalysis. zryd.netacs.org The specific cyclo-DOPA derivative that condenses to form this compound has not been definitively identified but is structurally related to those forming other betacyanins.
Table 2: Key Enzymes and Reactions in this compound Biosynthesis
| Enzyme/Process | Substrate(s) | Product(s) | Reaction Type |
| Tyrosine hydroxylase (CYP76AD family in plants) | L-Tyrosine | L-DOPA | Hydroxylation |
| L-DOPA 4,5-dioxygenase (AmDODA) | L-DOPA | 4,5-seco-DOPA | Extradiol Ring Cleavage |
| Spontaneous Cyclization | 4,5-seco-DOPA | Betalamic Acid | Dehydrative Cyclization |
| L-DOPA Oxidase/Cyclase | L-DOPA | cyclo-DOPA | Oxidation & Cyclization |
| Spontaneous Condensation | Betalamic Acid, cyclo-DOPA derivative | This compound | Schiff Base Formation |
Genetic Architecture and Regulation of this compound Biosynthetic Gene Clusters
In fungi and bacteria, the genes encoding the enzymes for a specific secondary metabolite are often located together on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). secondarymetabolites.orgplos.orgnih.gov This co-localization facilitates the coordinated regulation and expression of all the necessary enzymes for the pathway. secondarymetabolites.orgbiorxiv.org
For this compound and related pigments in Amanita muscaria, the key gene that has been identified and studied is dodA, which codes for the L-DOPA dioxygenase (AmDODA) enzyme. acs.orgnih.gov Research has focused on correcting the annotation of the dodA gene sequence to enable its successful cloning and heterologous expression, which is a critical step for studying its function and for potential biotechnological applications. acs.orgnih.gov
While the dodA gene is the centerpiece of the pathway, the complete BGC for this compound has not yet been fully characterized. A complete BGC would likely include genes for precursor supply (such as a tyrosine hydroxylase), potential modifying enzymes (like glycosyltransferases, which are common in betalain synthesis in plants), and transporters for moving the final pigment into the vacuole. researchgate.net The regulation of these BGCs is typically controlled by specific transcription factors that bind to the promoter regions of the genes within the cluster, turning them on or off in response to developmental or environmental signals. biorxiv.org In betalain-producing plants, R2R3-MYB transcription factors have been shown to regulate the expression of key biosynthetic genes. mdpi.com Analogous regulatory systems are presumed to exist for the this compound pathway in Amanita muscaria, but the specific transcription factors remain to be discovered.
Table 3: Gene Associated with this compound Biosynthesis
| Gene Name | Encoded Enzyme | Organism | Function in Pathway |
| dodA | L-DOPA dioxygenase (AmDODA) | Amanita muscaria | Catalyzes the oxidative ring cleavage of L-DOPA, the committed step leading to betalamic acid and muscaflavin. |
Chemoenzymatic and Synthetic Biology Approaches to this compound Pathway Intermediates
Chemoenzymatic synthesis combines the power of traditional organic chemistry with the high selectivity and efficiency of biological catalysts, such as enzymes. rsc.orgmdpi.com This approach is particularly valuable for producing complex natural products and their intermediates. beilstein-journals.orguni-greifswald.de Synthetic biology aims to engineer novel biological pathways or systems in host organisms for desired purposes.
A significant breakthrough towards these approaches for this compound was the successful heterologous expression of a functionally active AmDODA enzyme. acs.org By introducing the corrected dodA gene into a suitable host organism, researchers can use whole cells or purified enzymes as biocatalysts to convert L-DOPA into its downstream products. acs.orgnih.gov This has been demonstrated by the production of an l-DOPA hygroaurin, a pigment related to this compound, using the expressed AmDODA enzyme. acs.org
This achievement opens the door to several possibilities:
Production of Intermediates : Engineered microbes expressing AmDODA could be used as cellular factories to produce significant quantities of betalamic acid or muscaflavin, which are valuable as natural colorants or as building blocks for other molecules.
Pathway Reconstruction : The entire biosynthetic pathway for this compound could potentially be reconstructed in a heterologous host like yeast or E. coli. This would involve identifying and co-expressing all the necessary genes from the Amanita BGC.
Novel Compound Generation : By feeding the enzymatic system with modified or unnatural precursors (substrate analogs), it may be possible to generate novel pigments with unique colors or properties.
Immobilized Enzyme Reactors : For industrial-scale synthesis, the purified AmDODA enzyme could be immobilized on a solid support. nih.gov This would allow for the continuous conversion of L-DOPA into betalamic acid in a controlled reactor system, simplifying purification and enabling enzyme reuse. nih.govnih.gov
These strategies provide powerful tools for overcoming the challenges of isolating compounds from their natural source and for exploring the biosynthesis and potential applications of this compound and its intermediates.
Chemical Synthesis Strategies for Muscapurpurin and Analogs
Retrosynthetic Analysis and Total Synthesis Methodologies for Muscapurpurin
The total synthesis of this compound was crucial for the definitive confirmation of its structure. The structure was elucidated and confirmed through synthesis by Musso and his collaborators in 1979. blogspot.com A logical retrosynthetic analysis of this compound would disconnect the molecule at the imine bond, leading to two key synthons: betalamic acid and an amino-substituted cyclo-DOPA derivative.
The synthesis of betalamic acid itself is a significant challenge. One of the early total syntheses of betalamic acid was reported by Büchi and coworkers. This synthesis started from benzylnorteleoidine and involved multiple steps, including protection of a diol, hydrogenolytic cleavage of a benzyl (B1604629) group, and a key oxidation step to form the dihydroazepine core. rsc.org
Another key component for the synthesis of this compound is the amino-substituted aromatic moiety. The biosynthesis of this compound involves the condensation of betalamic acid with a derivative of L-DOPA. nih.gov The chemical synthesis would mimic this by coupling synthetic betalamic acid with the appropriate amino-containing aromatic precursor.
The final step in the total synthesis of this compound involves the condensation of betalamic acid with the amino-substituted partner. This reaction is typically a spontaneous condensation forming an aldimine linkage. acs.org
Table 1: Key Precursors in the Retrosynthesis of this compound
| Precursor | Description |
| Betalamic Acid | The core chromophore, a dihydroazepine dicarboxylic acid. |
| Amino-cyclo-DOPA derivative | The amine-containing moiety that condenses with betalamic acid. |
Stereoselective and Asymmetric Synthesis in this compound Construction
The stereochemistry of this compound is a critical aspect of its synthesis. The molecule contains multiple chiral centers, and controlling their configuration is essential for obtaining the natural product. The development of stereoselective methods for the synthesis of the dihydroazepine core of betalamic acid has been an area of active research. zryd.netudg.edunih.gov
Strategies for achieving stereoselectivity include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. For instance, the synthesis of enantiomerically pure dihydro-1H-azepines has been achieved through the thermolysis of enantiomerically pure 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes. udg.edu Such approaches could be adapted for the asymmetric synthesis of the betalamic acid core.
Furthermore, the synthesis of β-alkylated α-amino acids, which are structurally related to the amino acid portion of this compound, has been accomplished using palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds, demonstrating the potential for stereoselective construction of complex amino acid derivatives. nih.gov
Table 2: Approaches to Stereoselective Synthesis
| Method | Description | Application to this compound Synthesis |
| Chiral Pool Synthesis | Utilization of readily available chiral natural products as starting materials. | Starting from chiral amino acids to build the dihydroazepine ring. |
| Chiral Auxiliaries | Covalently attaching a chiral group to the substrate to direct a stereoselective reaction. | Controlling stereocenters during the formation of the dihydroazepine core. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer or diastereomer. | Enantioselective reduction or alkylation steps in the synthesis of precursors. |
Design and Synthesis of this compound Analogs for Mechanistic Probing
The synthesis of analogs of this compound is a valuable tool for probing the mechanisms of its formation and biological activity. By systematically modifying the structure of the natural product, researchers can investigate the roles of different functional groups.
For example, analogs of betalamic acid can be synthesized and condensed with various amines and amino acids to produce a range of betaxanthin and betacyanin-like pigments. rsc.orgacs.org This allows for the study of how changes in the amino acid moiety affect the spectral properties and stability of the resulting pigment. The semi-synthesis of betaxanthins has been achieved by reacting betalamic acid, obtained from the hydrolysis of betanin from beetroot, with different amino acids. acs.org This approach could be extended to create a library of this compound analogs.
The development of a betalamic acid derivatized support has simplified the synthesis of betalain analogs. This solid-phase synthesis approach allows for the efficient production of various pigments by reacting the support-bound betalamic acid with different amines. acs.org
Table 3: Examples of this compound Analog Designs
| Analog Type | Modification | Purpose of Synthesis |
| Varied Amino Acid Moiety | Replacing the natural amino acid with other proteinogenic or non-proteinogenic amino acids. | To study the influence of the amino acid on color, stability, and biological interactions. |
| Modified Dihydroazepine Core | Altering the substitution pattern on the dihydroazepine ring of betalamic acid. | To investigate the role of the chromophore in the pigment's properties. |
| Labeled Analogs | Incorporating isotopic labels (e.g., ¹³C, ¹⁵N) into the structure. | For use in mechanistic studies of biosynthesis and degradation. |
Methodological Advancements in this compound and Related Pigment Synthesis
Recent advancements in synthetic methodology have the potential to significantly impact the synthesis of this compound and other betalain pigments. These include new methods for the construction of heterocyclic rings and for the stereocontrolled introduction of functional groups.
The rhodium-catalyzed intramolecular [4+3] cycloaddition of 1-sulfonyl-1,2,3-triazoles provides a rapid route to fused 2,5-dihydroazepine derivatives, which are structurally related to the core of this compound. researchgate.net This type of cascade reaction offers an efficient way to assemble complex heterocyclic systems.
Furthermore, progress in the field of betalain metabolic engineering is providing new avenues for the production of these pigments. The heterologous expression of key biosynthetic enzymes in microorganisms like Saccharomyces cerevisiae has enabled the production of betanin. nih.gov Such biotechnological approaches could potentially be adapted for the production of this compound and its precursors, offering a more sustainable alternative to chemical synthesis.
The development of one-step semisynthesis methods for betalains (B12646263), utilizing a betalamic acid derivatized support, represents a significant methodological advancement for creating a diversity of these pigments for various applications. acs.org
Ecological Roles and Mechanistic Biological Significance of Muscapurpurin
Muscapurpurin's Role in Producer Organism Physiology and Development
The primary and most well-documented role of this compound in its producer organism, Amanita muscaria, is its contribution to pigmentation. pensoft.net The vibrant and iconic coloration of the fly agaric's cap is due to a complex mixture of pigments, with this compound being a key component responsible for its red-violet shades. pensoft.netresearchgate.net
Betalains (B12646263), such as this compound, are nitrogen-containing pigments that replace anthocyanins in most plants of the order Caryophyllales and are also found in some higher fungi. mmsl.cz In A. muscaria, this compound co-exists with other betalains, including the orange-colored muscaaurins, the yellow muscaflavin, and the red muscarubrin. pensoft.netresearchgate.net The final color of the mushroom cap is determined by the specific mixture and relative concentrations of these various pigments. mmsl.cz The biosynthesis of these pigments is a significant physiological process for the mushroom, culminating in the distinct phenotype that is crucial for its identity and interaction with its environment.
Table 1: Primary Pigments of Amanita muscaria
| Pigment | Class | Color | Reference(s) |
|---|---|---|---|
| This compound | Betalain | Red-Violet | pensoft.netresearchgate.netinstitutoesfera.org |
| Muscaaurins | Betalain | Orange | pensoft.netresearchgate.net |
| Muscaflavin | Betalain | Yellow | pensoft.netresearchgate.net |
| Muscarubrin | Betalain | Red | pensoft.netresearchgate.net |
Interspecific Chemical Ecology and Functional Interactions Mediated by this compound
Chemical ecology is the study of chemically-mediated interactions between living organisms. mdpi.com These interactions can be intraspecific (within the same species) or interspecific (between different species). mdpi.comresearchgate.net While the toxic compounds of A. muscaria, such as ibotenic acid and muscimol, are well-studied for their role in deterring predation, the specific role of this compound in interspecific interactions is not explicitly detailed in current research.
However, the vibrant coloration produced by this compound and its co-pigments is a significant visual signal. In ecology, conspicuous coloring can function as a warning signal to potential predators, a phenomenon known as aposematism. The bright red cap of the fly agaric likely serves this purpose, advertising its toxicity. While this is a well-accepted ecological principle, direct experimental studies isolating this compound's specific contribution to this aposematic signaling are not available.
Chemical signals that mediate interspecific interactions where the receiver benefits at the expense of the emitter are known as kairomones. ruhr-uni-bochum.dewur.nl It is conceivable that the color derived from this compound could be used by specific organisms that have adapted to the mushroom, but this remains speculative.
Methodologies for Probing Structure-Activity Relationships of this compound
Methodologies for probing the SAR of this compound can be broadly categorized into spectroscopic analysis for structural confirmation, chemical synthesis for creating analogs, and computational modeling for predictive insights. rsc.org
Spectroscopic and Chromatographic Techniques
A prerequisite for any SAR study is the unambiguous determination of the compound's structure. nih.gov Spectroscopic and chromatographic methods are essential for isolating and characterizing this compound from its natural source, Amanita muscaria, and for confirming the structure of any synthesized analogs. nih.govscispace.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
High-Pressure Liquid Chromatography (HPLC) is often employed for the initial separation and purification of this compound from the complex mixture of pigments found in the mushroom. nih.govpensoft.net Once isolated, a suite of spectroscopic tools is used for structural elucidation.
| Technique | Purpose in this compound SAR Studies | Typical Information Obtained | Reference |
| UV-Visible Spectroscopy | Identifies the chromophore and determines characteristic absorption maxima. Useful for quantifying pigment concentration. | Betalains like this compound have characteristic absorption peaks; red-violet betacyanins typically absorb between 535–540 nm. | nih.gov |
| Infrared (IR) Spectroscopy | Identifies specific functional groups present in the molecule. | Presence of hydroxyl (-OH), carboxyl (-COOH), amine (-NH), and C=C double bonds. | researchgate.net |
| Mass Spectrometry (MS) | Determines the exact molecular weight and elemental composition. Fragmentation patterns can help confirm the structure. | Provides the molecular formula and structural fragments of this compound and its derivatives. | nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Provides a detailed map of the carbon-hydrogen framework, revealing atom connectivity and stereochemistry. | 1H and 13C NMR spectra are used to piece together the complete molecular structure. | nih.gov |
Synthetic Approaches
To establish a definitive link between structure and activity, medicinal chemists synthesize analogs or derivatives of the lead compound. rsc.orgnih.gov By systematically modifying specific parts of the this compound molecule—such as the betalamic acid core, the cyclo-DOPA moiety, or its side chains—researchers can probe the importance of each feature for a given biological effect. nih.gov For instance, altering the amino acid residue that condenses with betalamic acid could reveal its role in receptor binding or antioxidant capacity. While the total synthesis of complex natural products can be challenging, late-stage derivatization of the isolated compound or chemoenzymatic pathways can provide access to a library of analogs for SAR screening. rsc.org
Computational and In Silico Methods
Computational chemistry offers powerful tools for predicting and rationalizing the SAR of molecules like this compound before undertaking complex synthesis. ug.edu.gersc.org These in silico methods can screen virtual libraries of compounds, predict their properties, and model their interactions with biological targets, thus guiding the design of more potent and selective analogs. nih.gov
| Method | Description | Application to this compound | Reference |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical descriptors (e.g., electronic properties, size, hydrophobicity) with biological activity. | A QSAR model could predict the antioxidant activity of new this compound analogs based on their computed molecular properties. | nih.govbiolscigroup.us |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor active site. | To model how this compound might inhibit a specific microbial enzyme, guiding the design of analogs with improved binding affinity. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the molecule and its target over time, assessing the stability of the ligand-protein complex. | To validate the stability of a docked this compound-enzyme complex and understand the dynamics of their interaction. | nih.gov |
| Molecular Electrostatic Potential (MEP) Mapping | Visualizes the electron density and charge distribution of a molecule, predicting sites for electrophilic and nucleophilic attack. | To identify reactive sites on the this compound molecule that are crucial for its chemical reactivity and biological interactions. | nih.gov |
| Density Functional Theory (DFT) | A quantum mechanical method used to calculate the electronic structure of molecules, providing accurate molecular descriptors for QSAR models. | To calculate descriptors like the energy of the highest occupied molecular orbital (HOMO) for use in predictive QSAR models. | biolscigroup.us |
By integrating these diverse methodologies, researchers can construct a comprehensive SAR profile for this compound. This knowledge not only deepens the understanding of its role in nature but also provides a rational basis for the potential development of new compounds inspired by its unique chemical scaffold. rsc.orgacs.org
Advanced Analytical and Spectroscopic Research Methodologies for Muscapurpurin
High-Resolution Mass Spectrometry and Fragmentation Analysis for Muscapurpurin
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in natural product chemistry, offering the ability to determine the elemental composition of a molecule with high accuracy based on a precise mass-to-charge ratio (m/z) measurement. sdsu.edunih.gov This technique is crucial for distinguishing between compounds with the same nominal mass (isobars) but different molecular formulas. sdsu.edu For a compound like this compound, HRMS would be the primary step to confirm its molecular formula, which is reported as C₁₈H₁₄N₂O₁₀.
Tandem mass spectrometry (MS/MS) further extends the utility of HRMS by allowing for controlled fragmentation of a selected precursor ion. The resulting product ions create a fragmentation pattern that serves as a structural fingerprint of the molecule. researchgate.netacdlabs.com Analysis of these fragments helps to identify substructures and the connectivity of different functional groups within the parent molecule. hpst.cz In the context of this compound, which is a betalain, fragmentation analysis would be expected to show characteristic losses corresponding to its core betalamic acid structure and the associated amino acid or amine moiety.
In a comprehensive study on the pigments of Amanita muscaria, this compound was tentatively assigned using Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS). nih.govznaturforsch.com However, the study highlighted the compound's significant instability, which currently complicates the acquisition and public reporting of detailed high-resolution fragmentation data. nih.govznaturforsch.com While specific fragmentation patterns for this compound are not detailed in the literature, the general approach using HRMS and MS/MS remains the gold standard for the tentative identification and structural investigation of such labile natural products. nih.goveuropa.eu
Table 1: General Application of HRMS/MS in the Analysis of a Novel Betalain like this compound
| Analytical Step | Information Gained | Relevance to this compound |
|---|---|---|
| LC-HRMS (Full Scan) | Provides accurate mass of the intact molecule. | Confirms the elemental composition (e.g., C₁₈H₁₄N₂O₁₀). |
| Precursor Ion Selection | Isolates the ion of interest ([M+H]⁺ or [M-H]⁻) for fragmentation. | Selects the this compound ion, separating it from co-eluting compounds. |
| MS/MS Fragmentation (CID, HCD) | Generates product ions by breaking specific bonds. | Reveals structural motifs, such as the betalamic acid core and other functional groups. |
| Fragmentation Pattern Analysis | The pattern of product ions is compared to known compounds or theoretical pathways. | Allows for tentative structural assignment and differentiation from other known betalains (B12646263). researchgate.netmdpi.com |
Nuclear Magnetic Resonance Spectroscopy (1D and 2D) for Structural Assignment and Conformation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. kaust.edu.saorganicchemistrydata.org One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each atom in a molecule. organicchemistrydata.org The chemical shift, signal multiplicity (splitting), and integration of ¹H NMR signals reveal the number of different types of protons and their neighboring atoms, while ¹³C NMR shows the number and type of carbon atoms. libretexts.org
Two-dimensional (2D) NMR experiments are essential for assembling the complete structure of complex molecules like this compound. mdpi.comemerypharma.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and connect adjacent protons. sdsu.edulibretexts.org
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, providing unambiguous C-H bond information. mdpi.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule and identifying quaternary carbons (carbons with no attached protons). sdsu.educolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, providing crucial information about the molecule's three-dimensional conformation and stereochemistry. preprints.org
Despite the power of these techniques, no 1D or 2D NMR data for this compound has been published. The inherent instability of the pigment, as noted in chromatographic studies, likely prevents its isolation in the sufficient quantity and stability required for NMR analysis, which can take several hours to days for a full suite of 2D experiments. nih.govznaturforsch.comacs.org
Table 2: Potential 2D NMR Correlations for the Hypothetical Structural Elucidation of this compound
| 2D NMR Experiment | Type of Correlation | Information Provided |
|---|---|---|
| COSY | ¹H-¹H | Identifies adjacent protons within spin systems. |
| HSQC | ¹H-¹³C (1-bond) | Connects protons to their directly attached carbons. columbia.edu |
| HMBC | ¹H-¹³C (2-3 bonds) | Connects molecular fragments and identifies quaternary carbons. columbia.edu |
| NOESY | ¹H-¹H (through space) | Determines stereochemistry and 3D conformation. preprints.org |
Application of X-ray Crystallography and Single-Crystal Diffraction in this compound Research
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule. ucsf.edu The technique involves directing X-rays at a single, well-ordered crystal of the compound. mdpi.com The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern that can be mathematically reconstructed into a detailed 3D model of the atomic arrangement. hpst.czucsf.edu
This method provides unambiguous information on bond lengths, bond angles, and stereochemistry. However, the primary prerequisite for X-ray crystallography is the ability to grow a stable, high-quality single crystal of the compound, which can be a significant challenge. ucsf.educhemguide.co.uk
To date, there are no reports of a crystal structure for this compound in scientific literature or crystallographic databases like the Cambridge Structural Database (CSD). kaust.edu.safiz-karlsruhe.decaltech.edu The pronounced instability of this compound makes the process of purification and subsequent crystallization extremely difficult, if not impossible, under current methods. nih.govznaturforsch.com Therefore, this powerful technique has not yet been successfully applied to determine the exact structure of this compound.
Advanced Chromatographic Separation Techniques for this compound Isolation and Analysis
Chromatography is the cornerstone for the isolation and analysis of compounds from complex mixtures like plant or fungal extracts. nih.govrsc.org High-Performance Liquid Chromatography (HPLC) is particularly well-suited for separating pigments like betalains. acdlabs.comfrontiersin.org
In the primary research on Amanita muscaria pigments, this compound was separated and analyzed using reversed-phase HPLC systems coupled with a Diode Array Detector (DAD). nih.govznaturforsch.com A DAD allows for the simultaneous acquisition of UV-Vis spectra for all eluting peaks, which is critical for identifying and classifying pigments based on their characteristic absorption maxima. ekb.eg For betacyanin-like compounds such as this compound, detection is typically performed around 540 nm. nih.govznaturforsch.com
The instability of this compound necessitates rapid and efficient separation techniques to minimize degradation during analysis. nih.govznaturforsch.com Modern Ultra-High Performance Liquid Chromatography (UHPLC) systems, which use smaller particle-sized columns, offer faster analysis times and higher resolution compared to traditional HPLC, making them ideal for studying labile compounds. acdlabs.com
Table 3: HPLC Systems Used in the Analysis of Amanita muscaria Pigments Including this compound
| Parameter | HPLC System I | HPLC System II |
|---|---|---|
| Column | Phenomenex Synergi 4µ MAX-RP 80A | Phenomenex Luna 5µ C18(2) 100A |
| Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase A | 1% Formic Acid in Water | 100 mM K₂HPO₄ (pH 2.7) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 2% B to 25% B in 60 min | 0% B to 20% B in 40 min |
| Detection | Diode Array Detector (DAD) | Diode Array Detector (DAD) |
Data sourced from Stintzing et al., 2007. znaturforsch.com
Spectrophotometric and Chiroptical Methods for Characterization of this compound
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are fundamental for the detection and characterization of colored compounds like this compound. chemguide.co.ukresearchgate.net Chromophores within the molecule absorb light at specific wavelengths, and for betalains, these absorptions are characteristic of their structure. preprints.orgmdpi.com Betacyanins, the class to which this compound belongs, typically exhibit a maximum absorption (λ-max) in the visible region between 530-550 nm. nih.govmdpi.com In studies of Amanita muscaria extracts, the detection wavelength for this compound and other related betacyanin-like pigments was set at 540 nm. znaturforsch.com
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, provide information about the stereochemistry of chiral molecules. ucsf.educarlroth.com CD measures the differential absorption of left- and right-circularly polarized light. ucsf.edu Since betalains, including this compound, possess multiple chiral centers, CD spectroscopy could, in principle, be used to study their absolute configuration and conformational properties in solution. nih.gov The CD spectrum of a betalain would show characteristic positive or negative bands (Cotton effects) that are unique to its specific 3D structure. While CD spectroscopy has been applied to study the secondary structure of other betalains, specific CD spectra for this compound have not been reported in the literature, likely due to the same stability issues that hinder other forms of detailed structural analysis. biorxiv.orgresearchgate.net
Table 4: Spectroscopic and Chiroptical Methods for this compound
| Method | Principle | Information Obtained | Reported Data for this compound |
|---|---|---|---|
| UV-Vis Spectroscopy | Measures absorption of light across UV and visible wavelengths. | Identifies the maximum absorption wavelength (λ-max), characteristic of the chromophore. chemguide.co.uk | Detected at λ = 540 nm (characteristic for betacyanin-like pigments). znaturforsch.com |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. ucsf.edu | Provides information on molecular chirality, stereochemistry, and conformation. carlroth.com | No specific data available in the literature. |
Computational and Theoretical Approaches to Muscapurpurin Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Muscapurpurin
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. nih.govmpg.de These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its reactivity and spectroscopic properties. nih.govresearchgate.net
Detailed Research Findings:
Research on betalains (B12646263), the family of pigments to which this compound belongs, extensively uses quantum chemical methods. Studies on betalamic acid, the core chromophore of all betalains including this compound, and related compounds like betanidin (B1384155), have utilized DFT calculations with functionals such as B3LYP to optimize molecular geometries and simulate electronic absorption spectra. researchgate.netresearchgate.net For instance, Time-Dependent DFT (TD-DFT) calculations have been used to predict the UV-Vis spectra of betalain dyes, finding that protonated betanidin exhibits a strong absorption maximum at 537.4 nm, while the precursor betalamic acid absorbs at a shorter wavelength of 402.8 nm. researchgate.net These calculations help rationalize the vibrant colors of these pigments.
The reactivity of betalains is closely linked to their antioxidant capacity, which is influenced by their acid-base properties. nih.gov Computational methods have been employed to predict the acid dissociation constants (pKa) of the carboxylic acid groups present in the betalamic acid structure. nih.govresearchgate.netcore.ac.uk For betalamic acid, computational approaches predicted pKa values in the range of 2.82–3.43. core.ac.uk Studies on the related compound betanidin have involved extensive analysis using various DFT functionals (B3LYP, M06-2X) and basis sets to predict the pKa of its multiple protic groups, finding that the C17 carboxylic acid is the first to deprotonate. conicet.gov.aracs.org The dissociation state significantly impacts the electronic structure and the molecule's ability to donate an electron, a key mechanism in its role as a free radical scavenger. nih.govnih.gov
Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial descriptors of chemical reactivity. nih.gov For betalamic acid, the dissociated species, which is predominant at physiological pH, shows a higher HOMO energy, indicating a greater electron-donating capability and thus higher antioxidant potential. nih.govresearchgate.net Quantum chemical calculations on various amino acid-betaxanthins have shown that upon one-electron oxidation, the resulting radical is stabilized across multiple centers in the molecule, a feature that contributes to their potent antioxidant activity. nih.govmdpi.com Such analyses are directly applicable to this compound to predict its reactivity and antioxidant potential.
| Compound | Computational Method | Predicted Property | Finding | Reference |
|---|---|---|---|---|
| Betalamic Acid | DFT / Quantum Mechanics | pKa | Predicted pKa values range from 2.82 to 3.43. The dissociated form has a higher HOMO energy, indicating greater electron-donating capacity. | nih.govcore.ac.uk |
| Betanidin | DFT (B3LYP, M06-2X) | pKa | The C17-COOH group is the first to deprotonate. Calculated pKa values are highly dependent on the functional and basis set used. | conicet.gov.aracs.org |
| Betalain Dyes | TD-DFT | UV-Vis Spectra | Calculations accurately predict absorption maxima (e.g., ~537 nm for protonated betanidin), explaining their color. | researchgate.net |
| Amino Acid Betaxanthins | Quantum Chemical Calculations | Spin Density | Radicals formed upon one-electron oxidation are stabilized across multiple molecular centers. | nih.govmdpi.com |
Molecular Docking and Dynamics Simulations for this compound-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule like this compound might bind to a biological target, such as a protein or enzyme. nih.govresearchgate.net Docking predicts the preferred orientation and binding affinity of the molecule in the active site of a target, while MD simulations provide insights into the stability and conformational changes of the molecule-target complex over time. nih.govnih.gov
Detailed Research Findings:
While specific docking studies on this compound are not widely published, extensive research on the related betalain, betanin, provides a strong precedent. Molecular docking has been used to investigate betanin's anticancer potential by simulating its interaction with key protein targets. For example, docking studies showed that betanin interacts favorably with DNA topoisomerase I with a docking score of -8.148 kcal/mol, forming hydrogen bonds and salt bridges with residues such as ARG364 and LYS374. biointerfaceresearch.com Similarly, its interaction with the anti-apoptotic protein Bcl-2 has been modeled, suggesting a mechanism for inducing apoptosis in cancer cells. mdpi.com
The anti-inflammatory properties of betalains have also been explored using these methods. Docking studies have shown that betanin has a high affinity for the COX-2 enzyme, a key target in inflammation, interacting with critical residues like Tyr-385 and Ser-530. mdpi.com In another study, various betalain derivatives were docked against bacterial enzymes from C. botulinum, E. coli, and S. typhi to explore their potential as antimicrobial agents, identifying key binding site residues. researchgate.net
Molecular dynamics simulations complement docking by assessing the stability of the predicted binding poses. An MD simulation of betanidin and isobetanidin complexed with the enzyme xanthine (B1682287) oxidase was performed for 10 nanoseconds to confirm the stability of the interaction, which is relevant to their antioxidant activity. nih.gov In a separate study, MD simulations were used to understand how proteins like whey protein isolate can stabilize betanin, revealing that the interactions are driven by hydrogen bonds and van der Waals forces, leading to a more stable complex. nih.gov These established protocols can be directly applied to study the interactions of this compound with various therapeutically relevant protein targets.
| Ligand | Protein Target | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Betanin | DNA Topoisomerase I | Molecular Docking | Binding score of -8.148 kcal/mol; interacts with ARG364, LYS374. | biointerfaceresearch.com |
| Betanin | Bcl-2 Family Proteins | Molecular Dynamics | Betanin interacts well with anti-apoptotic proteins, suggesting a mechanism for inducing apoptosis. | mdpi.com |
| Betanin | COX-2 | Molecular Docking | High binding affinity; interacts with active site residues Tyr-385 and Ser-530. | mdpi.com |
| Betanidin / Isobetanidin | Xanthine Oxidase | Molecular Dynamics | 10 ns simulation confirmed stable binding in the enzyme's active site. | nih.gov |
| Betalain Derivatives | Bacterial Enzymes (e.g., from E. coli) | Molecular Docking | Identified key binding residues (e.g., ASP8, LYS40) for antimicrobial activity. | researchgate.net |
In Silico Biosynthetic Pathway Prediction and Enzyme Mechanism Modeling for this compound
Computational tools are crucial for elucidating the complex biosynthetic pathways of natural products. researchgate.net For this compound, this involves identifying the genes and modeling the enzymes responsible for its formation from precursors like tyrosine. nih.gov In silico methods such as genome mining, phylogenetic analysis, and homology modeling help predict the function of uncharacterized enzymes. nih.govacs.org
Detailed Research Findings:
The biosynthesis of all betalains, including this compound, proceeds through the key intermediate betalamic acid. nih.gov The formation of betalamic acid from L-DOPA is a critical step, catalyzed by the enzyme L-DOPA 4,5-dioxygenase (DODA). researchgate.netresearchgate.net Computational analyses have been instrumental in identifying and characterizing DODA genes in various plant species. nih.gov For example, in silico analysis of cDNA libraries from Portulaca grandiflora led to the identification of a gene with strong homology to bacterial dioxygenases, which was later confirmed to be the plant DODA. nih.gov
Further computational studies, including phylogenetic analysis and ancestral sequence reconstruction, have revealed that the high DODA activity required for betalain production evolved multiple times convergently within the Caryophyllales order through gene duplication events. researchgate.net The crystal structure of DODA from Beta vulgaris (beetroot) has been solved, and combined with computational modeling, it has helped identify key amino acid residues in the catalytic process. acs.org
The initial step of the pathway, the hydroxylation of tyrosine to L-DOPA, has also been clarified using computational and molecular techniques. It was discovered that this step is catalyzed by cytochrome P450 enzymes, specifically CYP76AD1 and CYP76AD6 in beetroot. researchgate.net In silico prediction of the subcellular localization of these enzymes suggests they are co-localized in the cytoplasm and/or nucleus, where betalain biosynthesis is proposed to occur. frontiersin.org These computational frameworks for identifying and characterizing the enzymes that produce betalamic acid are directly relevant to understanding the complete biosynthesis of this compound, which is formed by the condensation of betalamic acid with an amino compound. nih.govuni-halle.de
| Enzyme/Gene Family | Function in Betalain Pathway | Computational Approach | Key Finding | Reference |
|---|---|---|---|---|
| DODA (DOPA 4,5-dioxygenase) | Catalyzes ring-opening of L-DOPA to form betalamic acid precursor. | Homology search, phylogenetic analysis, structural modeling. | Identified as the key enzyme for betalamic acid formation; evolved convergently via gene duplication. | nih.govresearchgate.netacs.org |
| CYP76AD family (e.g., CYP76AD1, CYP76AD6) | Catalyzes hydroxylation of tyrosine to L-DOPA. | Gene expression analysis, functional genomics. | Identified as the enzymes for the first committed step in the pathway. | researchgate.netnih.gov |
| Biosynthetic Enzymes (general) | Subcellular localization. | In silico signal peptide prediction. | Predicted to be localized in the cytoplasm and/or nucleus, suggesting the site of biosynthesis. | frontiersin.org |
Cheminformatics and Machine Learning Applications in this compound Derivative Design
Cheminformatics and machine learning (ML) are emerging as powerful strategies in natural product research for analyzing structure-activity relationships (SAR) and designing novel derivatives with enhanced properties. nih.govmdpi.com These approaches use computational models trained on existing chemical and biological data to predict the properties of new, un-synthesized molecules. nih.gov
Detailed Research Findings:
While the application of advanced ML specifically for the de novo design of this compound derivatives is still a nascent field, foundational cheminformatics approaches have been applied to the broader betalain class. Quantitative Structure-Activity Relationship (QSAR) studies have been performed on betalain derivatives to understand how molecular structure influences their antibacterial activity. researchgate.net In these studies, molecular descriptors are calculated for a series of compounds and correlated with their measured activity to build a predictive model.
Another relevant technique is matched molecular pair analysis (MMPA), which has been used to rationalize the antioxidant properties of a series of 21 amino acid-betaxanthins. nih.govmdpi.com This method systematically analyzes how small, specific structural changes affect a molecule's properties, providing valuable rules for derivative design. mdpi.com
More broadly, machine learning algorithms like support vector machines and recurrent neural networks are increasingly used in drug discovery. nih.govmdpi.com These models can be trained on large datasets of molecules to predict properties like bioactivity, toxicity, or lipophilicity. nih.gov For example, ML models have been developed to predict the lipophilicity (logD) of peptides and their derivatives, a critical parameter for drug development. nih.gov A similar workflow could be applied to this compound. A virtual library of this compound derivatives could be generated in silico by modifying its core structure. Then, ML models trained on relevant biological data could be used to screen this library, prioritizing a smaller, more promising set of candidates for chemical synthesis and experimental testing. This approach accelerates the discovery of new analogs with potentially improved therapeutic efficacy or stability.
Future Directions and Emerging Research Avenues in Muscapurpurin Studies
Biosynthetic Engineering and Pathway Optimization for Muscapurpurin Production
The production of this compound is naturally confined to its fungal source, Amanita muscaria. However, advances in synthetic biology and metabolic engineering present opportunities to develop microbial cell factories for enhanced and sustainable production. mdpi.com this compound is a betalain, biosynthesized from the amino acid tyrosine. mdpi.comnih.gov The pathway involves the hydroxylation of tyrosine to L-DOPA, which is then converted to betalamic acid. nih.gov The condensation of betalamic acid with cyclo-DOPA (also derived from L-DOPA) forms the basic betacyanin structure. nih.gov
Future research will likely focus on the following:
Heterologous Expression : Key biosynthetic genes from A. muscaria could be cloned and expressed in model microorganisms like E. coli or yeast (Saccharomyces cerevisiae). mdpi.com This would enable production in controlled fermentation systems, overcoming the limitations associated with cultivating the host mushroom.
Pathway Optimization : Strategies to increase the yield of this compound will be crucial. This can involve recombining multiple target genes or regulating crucial precursor molecules in the biochemical chain to enhance the final product yield. mdpi.com For instance, engineering the host organism to overproduce tyrosine and L-DOPA could significantly boost the output of this compound.
Gene Regulation : Overexpressing genes that regulate pigment production and fermentation under various culture conditions is another promising avenue. mdpi.com Identifying and manipulating transcription factors that control the betalain pathway in A. muscaria could lead to strains with significantly higher pigment concentrations.
These genetic modifications are essential tools for optimizing the production process and making microbial pigments like this compound a viable alternative to synthetic colorants. mdpi.com
Discovery of Novel Ecological Roles and Mechanistic Insights for this compound
While the roles of betalains (B12646263) in plants—attracting pollinators and providing protection against UV radiation—are well-documented, their function in fungi remains largely obscure. researchgate.netresearchgate.net The pigments in fungi, including this compound, are associated with the cell wall and are thought to offer protection against ultraviolet radiation and may possess toxic properties. libretexts.org
Emerging research should aim to unravel the specific ecological significance of this compound for Amanita muscaria:
Photoprotection : A primary hypothesized role is protection against UV damage, a function common to many fungal pigments. libretexts.org Quantitative studies could assess the survival and mutation rates of A. muscaria strains with varying this compound concentrations when exposed to different levels of UV radiation.
Interspecies Interactions : The vibrant color may play a role in interactions with other organisms. While it is known that A. muscaria has been used for centuries to catch flies, the specific role of its pigments in this context is not fully understood. pensoft.net It could act as a visual cue to attract or deter certain insects or fungivores.
Antioxidant Activity : Betalains are known for their antioxidant properties. researchgate.net Investigating the capacity of this compound to quench free radicals within the fungal cell could reveal a crucial role in maintaining oxidative balance, especially under conditions of environmental stress. researchgate.net
Understanding these roles requires detailed mechanistic studies, moving beyond simple observation to experimental validation of the pigment's function in its natural environment.
Development of Advanced Synthetic Methodologies for this compound Derivatives with Tailored Activities
The chemical synthesis of complex natural products like this compound is a significant challenge. While the total synthesis of related betalains has been explored, future work should focus on developing more efficient and versatile synthetic routes for this compound and its derivatives. thieme-connect.deresearchgate.net This would not only confirm its structure but also open the door to creating novel analogues with tailored properties.
Key areas for development include:
Total Synthesis : Achieving a practical and scalable total synthesis of this compound remains a key goal. This would provide an alternative to extraction from natural sources and allow for the production of structurally pure material for further study.
Derivative Synthesis : Advanced synthetic methods could be employed to create a library of this compound derivatives. By modifying functional groups on the parent molecule, it may be possible to enhance specific activities, such as antioxidant capacity, or introduce new functionalities.
Biocatalysis : The use of mushroom-derived enzymes as biocatalysts in organic synthesis is a promising field. researchgate.net Enzymes from A. muscaria or other fungi could potentially be used to perform specific steps in the synthesis of this compound derivatives, offering a greener and more efficient alternative to traditional chemical methods.
The development of these synthetic methodologies is essential for exploring the structure-activity relationships of this compound and unlocking its potential for various applications.
Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
A holistic understanding of this compound requires the integration of various "omics" technologies. quanticate.comresearchgate.net These high-throughput approaches provide a comprehensive view of the biological systems governing the production and function of this pigment. nih.gov
Genomics : Sequencing the genome of Amanita muscaria helps in identifying the gene clusters responsible for the biosynthesis of secondary metabolites, including this compound. bioplatforms.com Comparative genomics with other fungi can reveal the evolutionary origins of the betalain pathway.
Proteomics : This technology analyzes the complete set of proteins in an organism. quanticate.com In the context of this compound, proteomics can identify the specific enzymes (the proteome) involved in its biosynthetic pathway and how their expression changes under different environmental conditions. researchgate.net
Metabolomics : This is the study of the complete set of small-molecule chemicals (metabolites) within a biological sample. quanticate.comfrontiersin.org Metabolomic analysis of A. muscaria has already been used to identify a wide range of compounds, including amino acid precursors and other metabolites that could be linked to the this compound pathway. frontiersin.orgplos.org Targeted metabolomics can quantify the levels of this compound and its precursors, providing insights into the regulation of its production. frontiersin.org
By integrating data from genomics, proteomics, and metabolomics, researchers can build comprehensive models of the molecular networks that underpin this compound biosynthesis and its ecological roles. This multi-omics approach is crucial for moving from a descriptive to a predictive understanding of this fascinating fungal pigment.
Exploration of Unconventional this compound-Producing Organisms and Underexplored Environmental Niches
Currently, this compound is exclusively associated with Amanita muscaria. scispace.compensoft.net However, the vast and largely unexplored diversity of the fungal kingdom suggests that other organisms may also produce this or structurally similar pigments.
Future exploration should focus on:
Screening Related Fungi : A systematic screening of other species within the Amanita genus, as well as other closely related fungal taxa, could reveal new sources of this compound or novel betalains.
Investigating Extreme Environments : Fungi from underexplored and extreme environments, such as Antarctic ecosystems, are known to produce unique pigments as an adaptation to harsh conditions like high UV radiation. bioplatforms.com Exploring these niches could lead to the discovery of novel pigment-producing fungi.
Symbiotic and Endophytic Fungi : Many fungi live in close association with other organisms as symbionts or endophytes. scribd.com These fungi represent a vast, untapped resource for novel secondary metabolites, and it is conceivable that some may produce this compound-like compounds as part of their interaction with their host.
The discovery of new this compound-producing organisms would not only broaden our understanding of the distribution of betalains in nature but could also provide alternative, and potentially more tractable, sources for biotechnological production.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Muscapurpurin, and how can researchers ensure reproducibility?
- Methodological Guidance : Synthesis protocols should include detailed descriptions of precursor compounds, reaction conditions (temperature, solvent systems, catalysts), and purification steps (e.g., HPLC or column chromatography). Reproducibility requires explicit documentation of reagent purity (e.g., ≥95% by NMR), equipment calibration, and validation against published spectra (e.g., IR, MS, H/C NMR) .
- Data Contradiction Analysis : Discrepancies in yield or purity may arise from variations in solvent grade or ambient humidity. Cross-referencing with solubility data (e.g., Solubility Data Series guidelines) and replicating under inert atmospheres can resolve inconsistencies .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Guidance : Prioritize orthogonal analytical methods:
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular formula confirmation; H NMR with solvent suppression to detect trace impurities .
- Chromatography : UPLC-PDA for purity assessment (>98% by area under the curve) and stability-indicating methods under stress conditions (e.g., thermal, oxidative) .
Q. How can researchers assess this compound’s stability under varying storage conditions?
- Experimental Design : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 6 months. Monitor degradation via validated HPLC methods, with degradation products identified by LC-MS/MS .
- Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life. Discrepancies between predicted and observed degradation rates may indicate non-Arrhenius behavior (e.g., photolytic pathways) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across in vitro and in vivo models be resolved?
- Methodological Guidance :
- In vitro : Validate assay conditions (e.g., cell line authentication, serum-free media compatibility) and confirm target engagement via CRISPR knockouts or competitive binding assays .
- In vivo : Account for pharmacokinetic variables (e.g., bioavailability, metabolite interference) using LC-MS/MS plasma profiling and tissue distribution studies .
Q. What computational strategies are effective for predicting this compound’s interactions with non-target proteins?
- Methodological Guidance :
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina with flexible side-chain sampling to account for induced-fit binding .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with experimental SPR or ITC data .
- Limitations : False positives may occur due to force field inaccuracies. Cross-validate with alanine-scanning mutagenesis .
Q. How should researchers design dose-response studies to minimize confounding effects in this compound’s pharmacological profiling?
- Experimental Design :
- Dose Range : Use logarithmic spacing (e.g., 0.1–100 μM) to capture EC/IC values. Include vehicle controls and cytotoxicity assays (e.g., LDH release) .
- Statistical Rigor : Apply Hill slope analysis and Akaike’s Information Criterion (AIC) to select the best-fit model. Report 95% confidence intervals for potency estimates .
Data Integrity and Reproducibility
Q. What criteria define "sufficient evidence" for claiming a novel this compound derivative?
- Documentation Standards : Provide full spectral data (HRMS, H/C NMR, IR), elemental analysis (≤0.4% deviation), and X-ray crystallography (if crystalline). For amorphous solids, include DSC/TGA profiles .
- Peer Review : Ensure raw data (e.g., FID files, chromatograms) are archived in repositories like Zenodo for independent verification .
Q. How can researchers address batch-to-batch variability in this compound’s biological activity?
- Root Cause Analysis :
- Chemical Variability : Track impurities via LC-MS and correlate with bioactivity using PCA or PLS regression .
- Biological Variability : Standardize cell passage numbers and serum lots. Use inter-laboratory ring trials to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
